molecular formula C26H29N3O4 B11448617 Cyclohexyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cyclohexyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11448617
M. Wt: 447.5 g/mol
InChI Key: MCLNMBUNDSGBIH-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclohexyl group, a dimethoxyphenyl group, and a pyrimido[1,2-a]benzimidazole core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multicomponent reactions (MCRs). These reactions are favored due to their ability to generate structural complexity and diversity in a single step. One common approach is the reaction of benzimidazolone derivatives with isocyanides in the presence of acetone, which leads to the formation of the desired compound through a four-component reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclohexyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific combination of functional groups and the pyrimido[1,2-a]benzimidazole core. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

cyclohexyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C26H29N3O4/c1-16-22(25(30)33-17-10-5-4-6-11-17)23(18-12-9-15-21(31-2)24(18)32-3)29-20-14-8-7-13-19(20)28-26(29)27-16/h7-9,12-15,17,23H,4-6,10-11H2,1-3H3,(H,27,28)

InChI Key

MCLNMBUNDSGBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)OC)OC)C(=O)OC5CCCCC5

Origin of Product

United States

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